
lithium;N,N-dimethylprop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;N,N-dimethylprop-2-yn-1-amine is a chemical compound with the molecular formula C₅H₈LiN. It is an organolithium compound, which means it contains a carbon-lithium bond. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium;N,N-dimethylprop-2-yn-1-amine typically involves the reaction of N,N-dimethylprop-2-yn-1-amine with a lithium reagent. One common method is the reaction of N,N-dimethylprop-2-yn-1-amine with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;N,N-dimethylprop-2-yn-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the presence of the lithium atom, this compound can act as a strong nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as carbonyl compounds, alkyl halides, and epoxides. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with alkyl halides can produce substituted amines .
Aplicaciones Científicas De Investigación
Lithium;N,N-dimethylprop-2-yn-1-amine has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of lithium;N,N-dimethylprop-2-yn-1-amine involves its strong nucleophilic properties. The lithium atom in the compound can donate electrons to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This nucleophilic addition mechanism is central to its reactivity and utility in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Lithium Diisopropylamide (LDA): Another organolithium compound used as a strong base in organic synthesis.
n-Butyllithium: A widely used organolithium reagent known for its strong nucleophilic and basic properties.
Uniqueness
Lithium;N,N-dimethylprop-2-yn-1-amine is unique due to its specific structure, which combines the nucleophilic properties of lithium with the reactivity of the N,N-dimethylprop-2-yn-1-amine moiety. This combination allows for selective reactions and the formation of complex organic molecules .
Propiedades
Número CAS |
56736-90-4 |
|---|---|
Fórmula molecular |
C5H8LiN |
Peso molecular |
89.1 g/mol |
Nombre IUPAC |
lithium;N,N-dimethylprop-2-yn-1-amine |
InChI |
InChI=1S/C5H8N.Li/c1-4-5-6(2)3;/h5H2,2-3H3;/q-1;+1 |
Clave InChI |
GOZNCCXTWWSRBE-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CN(C)CC#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



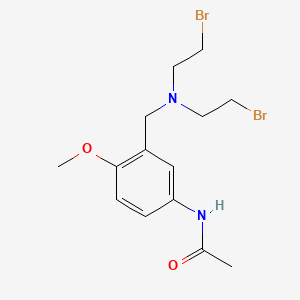
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
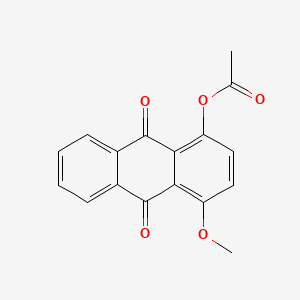
![Phenylbis[2-(phenylethynyl)phenyl]phosphane](/img/structure/B14643083.png)
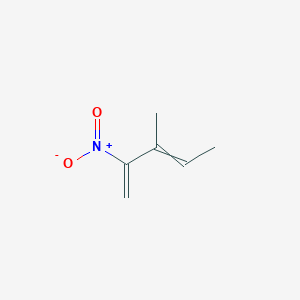
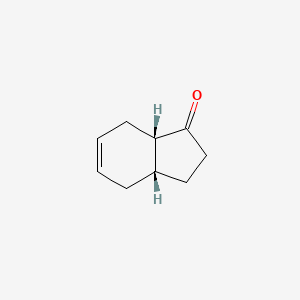
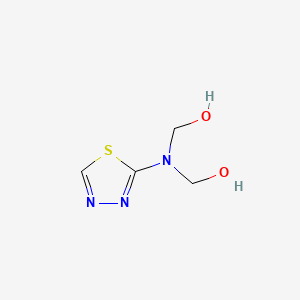
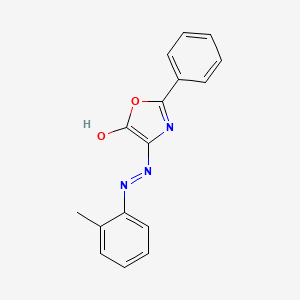


![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![[(Buta-1,3-dien-2-yl)oxy]benzene](/img/structure/B14643124.png)

